1,6-Dihydroxynaphthalene

描述

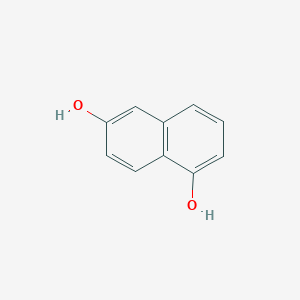

1,6-Dihydroxynaphthalene (1,6-DHN), also known as 1,6-naphthalenediol or naphthalene-1,6-diol, is an aromatic diol with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Its CAS registry number is 575-44-0, and its IUPAC InChIKey is FZZQNEVOYIYFPF-UHFFFAOYSA-N. Structurally, it features hydroxyl groups at the 1- and 6-positions of the naphthalene ring, conferring asymmetry that influences its reactivity and applications .

1,6-DHN is utilized in diverse fields:

- Enzymatic synthesis: It serves as a substrate for prenyltransferases (e.g., NphB and DzmP) in the production of prenylated compounds, including cannabinoid precursors and diazepinomicin .

- Material science: It is incorporated into high-performance resins, such as bismaleimide-epoxy composites, due to its thermal stability .

- Nanotechnology: Derivatives like this compound glycidyl ether (1,6-DNGE) enhance graphene dispersion in epoxy nanocomposites .

化学反应分析

Bromination Reactions

1,6-DHN undergoes regioselective bromination under controlled conditions.

Monobromination

Reaction with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 1,5-dibromo-2,6-dihydroxynaphthalene at 97% yield under reflux (60°C, 3 hours) .

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NBS, THF, 60°C, 3h | 1,5-dibromo-2,6-DHN | 97% |

Tetrabromination

Excess bromine (Br₂) in acetic acid with Fe catalyst produces 1,3,5,7-tetrabromo-2,6-DHN via sequential substitution:

-

Initial bromination at positions 1 and 5.

-

Subsequent bromination at positions 3 and 7 (120–125°C, 76h, Fe catalyst), yielding 51% .

Sulfonation and Alkali Fusion

1,6-DHN derivatives are synthesized via sulfonation followed by hydrolysis:

-

1,6-Naphthalenedisulfonic acid reacts with NaOH under fusion to yield 1,6-DHN at 80% efficiency .

-

A patent method describes converting 1-amino-6-hydroxynaphthalene to 1,6-DHN using sodium bisulfite (NaHSO₃) and alkaline hydrolysis, achieving 74% yield after purification .

Prenylation in Enzymatic Reactions

1,6-DHN serves as a substrate for the enzyme NphB (a prenyltransferase), undergoing geranylation via an Sₙ1 mechanism :

-

Regioselectivity : Geranyl group attaches at positions 2, 4, or 5 depending on substrate orientation in the enzyme’s active site .

-

Mechanism :

Coupling Reactions

1,6-DHN participates in Ullmann-type coupling with aryl halides. For example:

| Reaction Partner | Product | Conditions |

|---|---|---|

| 3,4,5-Trichlorobenzotrifluoride | 6-(2,6-Dichloro-4-trifluoromethylphenoxy)-2-naphthol | DMSO, NaOH, 120°C, 3h |

Oxidation and Polymerization

科学研究应用

Medicinal Chemistry

Antiproliferative Activity

1,6-Dihydroxynaphthalene has been studied for its antiproliferative effects against various cancer cell lines. A study evaluated the activity of hydroxynaphthyl-beta-D-xylosides, which include derivatives of this compound. The results indicated significant antiproliferative activity against transformed cells, suggesting potential applications in cancer therapy .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it has been utilized in the synthesis of prenylated compounds through chemoenzymatic methods. These compounds exhibit antioxidant properties and have potential therapeutic applications .

Material Science

Antioxidant Properties

In material science, this compound is recognized for its antioxidant capabilities. It is used as an additive in plastics and rubber to enhance thermal stability and prevent oxidative degradation. The incorporation of this compound into polymer matrices can significantly improve their longevity and performance under thermal stress .

Polymer Chemistry

The compound is also employed in the development of novel polymeric materials. Its ability to form stable complexes with metals makes it valuable in creating advanced materials with specific properties tailored for applications in electronics and coatings.

Environmental Applications

Pollutant Degradation

Research has indicated that this compound can be involved in the degradation of environmental pollutants. It has been assessed for its effectiveness in bioremediation processes where it aids in breaking down complex organic pollutants into less harmful substances .

Data Table: Summary of Applications

Case Studies

-

Antiproliferative Study

In a controlled study involving various cell lines (HFL-1 and T24), this compound derivatives demonstrated a dose-dependent inhibition of cell proliferation. The findings underscore its potential as a lead compound for developing new anticancer therapies . -

Polymer Stability Enhancement

A study investigated the incorporation of this compound into polyvinyl chloride (PVC) formulations. The results showed a marked improvement in thermal stability and resistance to oxidative degradation compared to control samples without the additive . -

Bioremediation Application

Research on the use of this compound in bioremediation highlighted its role in enhancing microbial degradation pathways for polycyclic aromatic hydrocarbons (PAHs). The findings suggest that this compound can facilitate the breakdown of persistent environmental pollutants .

作用机制

1,6-萘二酚的作用机制涉及它与分子靶标和途径的相互作用。 它可以作为异戊烯基转移酶的底物,在生物合成过程中将异戊烯基基团连接到化合物上 。这种相互作用会导致形成具有不同生物活性的各种异戊烯基化衍生物。

相似化合物的比较

This section compares 1,6-DHN with structurally related dihydroxynaphthalenes (DHNs), focusing on physicochemical properties, enzymatic reactivity, and applications.

Structural and Physicochemical Properties

Table 1 summarizes key differences among DHN isomers:

| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 1,6-DHN | 1,6-dihydroxy | C₁₀H₈O₂ | 160.17 | 575-44-0 |

| 1,3-DHN | 1,3-dihydroxy | C₁₀H₈O₂ | 160.17 | - |

| 2,7-DHN | 2,7-dihydroxy | C₁₀H₈O₂ | 160.17 | 582-17-2 |

| 1,5-DHN | 1,5-dihydroxy | C₁₀H₈O₂ | 160.17 | 117-02-2 |

| 1,7-DHN | 1,7-dihydroxy | C₁₀H₈O₂ | 160.17 | - |

Key Observations :

- All isomers share the same molecular formula but differ in hydroxyl group positions, leading to variations in symmetry and electronic properties.

- 1,6-DHN is asymmetric, enabling unique cyclophane formation during phosphorylation reactions .

Reactivity in Enzymatic Systems

Prenylation Reactions

DHNs are substrates for aromatic prenyltransferases, which attach isoprenoid chains (e.g., DMAPP, GPP, FPP) to aromatic cores. Table 2 compares enzymatic activity:

Key Observations :

- Substrate Specificity: NphB and DzmP accept 1,6-DHN but with varying efficiency depending on the prenyl donor.

- Positional Selectivity : 2,7-DHN outperforms 1,6-DHN in reactions with GPP due to its symmetric structure, which may facilitate binding .

Phosphorylation and Cyclophane Formation

- 1,6-DHN undergoes phosphorylation at both α- and β-hydroxy groups at similar rates to 1,3-DHN, forming bisphosphorylated derivatives. However, only 1,6-DHN produces a single (1,6’:1,6’)-cyclophane isomer due to steric constraints, confirmed by NMR and thermochemical calculations .

Key Observations :

- 1,6-DHN’s asymmetry and thermal stability make it ideal for advanced materials, whereas 2,7-DHN’s symmetry benefits enzymatic prenylation and photochemical applications.

- 1,5-DHN and other isomers are less prominent in industrial contexts but relevant in metabolic studies .

生物活性

1,6-Dihydroxynaphthalene (also known as 1,6-naphthalenediol) is an organic compound with significant biological activity. Its structure features two hydroxyl groups attached to the naphthalene ring, which contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.

This compound is a colorless crystalline solid that displays solubility in organic solvents. Its chemical formula is , and it has a melting point of approximately 137–138 °C. The compound can be synthesized through various methods, including the caustic alkali fusion of naphthalenedisulfonic acid .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study investigating its derivatives found that certain bis-quaternary ammonium compounds derived from dihydroxynaphthalene displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds was influenced by the length of the alkyl chain attached to them, with optimal activity observed for chains ranging from C8 to C10 .

Table 1: Antimicrobial Activity of Dihydroxynaphthalene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6a | S. aureus | 0.5 µg/mL |

| Compound 5e | E. coli | 1 µg/mL |

| Compound 7d | Clinical isolates | 0.75 µg/mL |

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders.

A study on the effects of wastewater treatment plant effluents on aquatic organisms highlighted the role of antioxidants in mitigating toxic effects. The expression levels of antioxidant enzymes such as catalase and superoxide dismutase were significantly altered in fish exposed to contaminated environments, suggesting that compounds like this compound may play a protective role .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial and antioxidant properties. It has been investigated for its role in cancer therapy due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation and promote cell death in various cancer cell lines.

Case Study: Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased oxidative stress and activation of caspase-3 pathways leading to apoptosis .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,6-dihydroxynaphthalene, and how do reaction conditions influence yield?

this compound is commonly synthesized via sulfonation and hydrolysis pathways. A primary method involves diazotization of 5-amino-2-naphthalenesulfonic acid , followed by hydrolysis under acidic conditions . Another route uses 2-naphthylamine-1,5-disulfonic acid , which undergoes desulfonation and hydroxylation . Yield optimization requires precise control of temperature (e.g., 80–100°C for hydrolysis) and stoichiometric ratios of reagents like sulfuric acid and sodium nitrite. Impurities such as regioisomers (e.g., 2,5-dihydroxynaphthalene) must be minimized via recrystallization from toluene or ethanol .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

Key techniques include:

- NMR spectroscopy : H-NMR (δ 6.8–7.5 ppm for aromatic protons) and C-NMR to confirm hydroxyl positions .

- Mass spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (m/z 160.17) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~280 nm) to assess purity (>98%) and detect isomers .

- Melting point analysis : 135–139°C (deviations indicate impurities) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 risk) .

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .

- Waste disposal : Incinerate in certified facilities due to potential environmental persistence .

Q. How does this compound’s LogP value influence its solubility and reactivity in organic reactions?

With a calculated LogP of 2.25 , this compound exhibits moderate hydrophobicity, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO) over water. This property impacts its use in coupling reactions (e.g., Suzuki-Miyaura), where solubility in THF or ethanol is critical for catalyst accessibility .

Advanced Research Questions

Q. What advanced strategies improve the purity of this compound for high-performance applications like OLEDs?

- Antioxidant-assisted synthesis : Addition of ascorbic acid or hydroquinone during synthesis reduces oxidative byproducts .

- Molecular distillation : Removes low-volatility impurities under high vacuum (<0.1 mmHg) at 150–200°C .

- Zone refining : Gradient heating achieves >99.9% purity, essential for optoelectronic materials .

Q. How do conformational isomers of this compound affect its spectroscopic properties and reactivity?

Four rotamers exist due to hydroxyl group orientations. Electronic spectroscopy (fluorescence excitation at 300–350 nm) identifies distinct conformers, with energy differences <5 kJ/mol influencing tautomerization kinetics . For example, syn and anti peri-hydroxyl arrangements alter hydrogen-bonding networks, impacting aggregation in polymer matrices .

Q. What methodologies resolve contradictions in reported data on this compound’s polymerization behavior?

Discrepancies arise from isomer contamination (e.g., 2,7-dihydroxynaphthalene) or varying oxidation states. Solutions include:

- Isocratic HPLC : Baseline separation of dihydroxynaphthalene isomers .

- Electron paramagnetic resonance (EPR) : Detects radical intermediates during oxidative polymerization .

- Controlled atmosphere synthesis : Use of argon or nitrogen prevents unintended quinone formation .

Q. How can enzymatic prenylation of this compound be optimized for bioactive compound synthesis?

- Prenyltransferase selection : Streptomyces enzymes (e.g., NphB, SCO7190) show regioselectivity for C-2 or C-3 prenylation .

- Substrate engineering : Co-incubation with DMAPP (dimethylallyl pyrophosphate) at pH 7.5 enhances reaction velocity .

- LC-MS monitoring : Quantifies monoprenylated derivatives (m/z 273 [M-H]) with <5% side products .

Q. What role does this compound play in graphene-epoxy nanocomposites, and how is its π-π interaction quantified?

As a dispersant, this compound glycidyl ether (1,6-DNGE) stabilizes graphene via π-π stacking . Characterization methods:

- Raman spectroscopy : D/G band intensity ratios measure dispersion quality .

- Atomic force microscopy (AFM) : Monolayer thickness (~1 nm) confirms exfoliation efficiency .

- Theoretical modeling : DFT calculations predict binding energies of ~25 kcal/mol for naphthalene-graphene interactions .

Q. How should researchers design toxicological studies for this compound, given limited existing data?

Follow systematic review frameworks (e.g., NTP guidelines ):

- In vitro assays : Ames test for mutagenicity; mitochondrial toxicity screening in HepG2 cells .

- In vivo models : Rodent studies (oral/dermal exposure) assessing hepatic, renal, and respiratory endpoints .

- Environmental fate analysis : Measure biodegradation half-life (via OECD 301F) and bioaccumulation potential (LogP >3 indicates risk) .

属性

IUPAC Name |

naphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZQNEVOYIYFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052238 | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-44-0 | |

| Record name | 1,6-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthalenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34C30KW024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。